
Spectroscopic Profile of (+)-Vincadifformine: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-Vincadifformine

Cat. No.: B1212815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

monoterpenoid indole alkaloid, (+)-Vincadifformine. The information presented includes

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with detailed experimental protocols. This document is intended to serve as a valuable

resource for researchers engaged in natural product chemistry, drug discovery, and

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for (+)-Vincadifformine, typically

recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum of (+)-Vincadifformine exhibits characteristic signals corresponding to

its unique pentacyclic structure. The data is summarized in the table below.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.50 - 7.00 m - Aromatic protons

3.80 s - OCH₃

3.70 - 3.40 m - Protons adjacent to N

2.80 - 1.20 m - Aliphatic protons

0.95 t 7.4 CH₂CH₃

Note: Specific assignments for all protons require 2D NMR analysis. The data presented here

is a general representation based on typical spectra.

¹³C NMR Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the

molecule. Key chemical shifts for (+)-Vincadifformine are presented below. A review of

plumeran indole alkaloids highlights characteristic chemical shifts for vincadifformine, including

C-2 at δC 167.8, the carbomethoxy group at δC 169, and the highly characteristic C-16 at δC

92.8[1].

Chemical Shift (δ) ppm Carbon Atom

169.0 C=O

167.8 C-2

140.0 - 120.0 Aromatic carbons

92.8 C-16

52.0 OCH₃

55.0 - 20.0 Aliphatic carbons

8.0 CH₂CH₃

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: A sample of (+)-Vincadifformine (typically 1-5 mg) is dissolved in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: Bruker Avance III HD 400 (or equivalent) operating at 400 MHz for ¹H and 100

MHz for ¹³C nuclei.

Temperature: 298 K.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.99 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.89 s

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., TopSpin, Mnova). Processing involves Fourier transformation, phase correction,

baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of vincadifformine shows characteristic absorptions for its ester and enamine

functionalities[2].

IR Absorption Data
Wavenumber (cm⁻¹) Functional Group

~2950 C-H stretch (aliphatic)

1670 C=O stretch (α,β-unsaturated ester)

1610 C=C stretch (enamine)

~1200 C-O stretch

Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of (+)-Vincadifformine is finely ground in an agate mortar.

Around 100-200 mg of dry potassium bromide (KBr) powder (spectroscopic grade) is added

to the mortar.

The mixture is thoroughly ground and mixed until a homogenous fine powder is obtained.

The powder is then transferred to a pellet press and compressed under high pressure

(typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.
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A background spectrum of a pure KBr pellet is recorded prior to sample analysis.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry Data
Molecular Formula: C₂₁H₂₆N₂O₂

Molecular Weight: 338.45 g/mol

Monoisotopic Mass: 338.1994 Da

[M+H]⁺ Ion: m/z 339[3]

Fragmentation Pattern
The fragmentation of aspidosperma alkaloids like vincadifformine is often characterized by a

retro-Diels-Alder reaction, leading to the formation of specific fragment ions. A detailed MS/MS

analysis would be required to fully elucidate the fragmentation pathway.

Experimental Protocol for Mass Spectrometry
Sample Preparation: A dilute solution of (+)-Vincadifformine is prepared in a suitable solvent

such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer (or equivalent)

coupled with an Acquity UPLC system.

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V.
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Source Temperature: 150 °C.

Desolvation Temperature: 400 °C.

Collision Gas: Argon.

Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation analysis.

Data Acquisition: Full scan mode to identify the parent ion and product ion scan mode to

obtain the fragmentation pattern.

Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a natural product like (+)-Vincadifformine.
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Spectroscopic Analysis Workflow for (+)-Vincadifformine
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Caption: General workflow for spectroscopic analysis of (+)-Vincadifformine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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